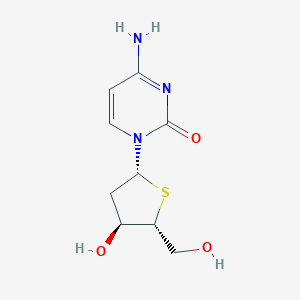
4/'-Thio-2/'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-チオ-2'-デオキシシチジンは、DNAメチルトランスフェラーゼ阻害剤としての可能性から、医薬品化学の分野で大きな関心を集めているヌクレオシドアナログです。この化合物は、2'-デオキシシチジンと構造的に類似していますが、糖部分の4'位に酸素原子が硫黄原子に置き換わっています。 この修飾により、分子に独自の生化学的特性が与えられ、特にがん治療において、治療用途の有望な候補となっています .
準備方法
合成経路と反応条件
4'-チオ-2'-デオキシシチジンの合成は、通常、2'-デオキシシチジンの修飾を伴いますその後の脱保護ステップにより、最終生成物が得られます .
工業的製造方法
4'-チオ-2'-デオキシシチジンの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップを伴います。これには、化合物の高収率と純度を確保するために、温度、溶媒、触媒などの反応条件を最適化することが含まれます。 クロマトグラフィーなどの高度な精製技術が、最終生成物の分離に使用されます .
化学反応の分析
反応の種類
4'-チオ-2'-デオキシシチジンは、次のようないくつかの種類の化学反応を起こします。
置換反応: 4'位の硫黄原子は、求核置換反応に関与することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、ハロアルカンやチオールなどの求核剤が含まれます。
酸化: 過酸化水素などの酸化剤を使用できます。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換反応では、4'-チオ-2'-デオキシシチジンのさまざまなアルキル化誘導体が生成される可能性があります .
4. 科学研究への応用
4'-チオ-2'-デオキシシチジンは、いくつかの科学研究で応用されています。
科学的研究の応用
4’-Thio-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used as a tool to study DNA methylation and the role of DNA methyltransferases.
Biology: The compound is incorporated into DNA, where it inhibits DNA methyltransferase activity, making it useful for studying epigenetic modifications.
Medicine: It has shown potential as an anti-cancer agent, particularly in the treatment of solid tumors and hematologic malignancies.
Industry: The compound’s unique properties make it a valuable tool in the development of new therapeutic agents and diagnostic tools .
作用機序
4'-チオ-2'-デオキシシチジンは、主にDNAメチルトランスフェラーゼ1(DNMT1)の阻害を通じてその効果を発揮します。DNAに組み込まれると、4'位の硫黄原子は、酵素がシトシン残基をメチル化する能力を妨げます。この阻害は、腫瘍抑制遺伝子の再活性化と癌細胞のアポトーシス誘導につながります。 この化合物の作用機序は、DNMT1の活性部位への結合を介しており、それによりDNAへのメチル基の転移が阻止されます .
6. 類似の化合物との比較
類似の化合物
5-アザ-2'-デオキシシチジン(デシタビン): 骨髄異形成症候群や急性骨髄性白血病の治療に使用される別のDNMT1阻害剤。
5-アザ-シチジン(アザシチジン): デシタビンと同様に、骨髄異形成症候群の治療に使用されます。
5-フルオロ-2'-デオキシシチジン: 独自の生化学的特性を持つフッ素化アナログ .
独自性
4'-チオ-2'-デオキシシチジンは、4'位に硫黄原子が存在することによって独特です。これは、独自の生化学的特性を与えます。この修飾は、他のDNMT1阻害剤と比較して、より低い毒性でDNMT1を阻害する能力を高めます。 さらに、DNAへの組み込みがより効率的であるため、エピジェネティック療法に有効な薬剤となっています .
類似化合物との比較
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): Another DNMT1 inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
5-Aza-cytidine (Azacitidine): Similar to decitabine, used for treating myelodysplastic syndromes.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with distinct biochemical properties .
Uniqueness
4’-Thio-2’-deoxycytidine is unique due to the presence of the sulfur atom at the 4’ position, which imparts distinct biochemical properties. This modification enhances its ability to inhibit DNMT1 with lower toxicity compared to other DNMT1 inhibitors. Additionally, its incorporation into DNA is more efficient, making it a potent agent for epigenetic therapy .
生物活性
4'-Thio-2'-deoxycytidine (4'-thio-dC) is a modified nucleoside analog that has garnered significant attention in molecular biology and pharmacology due to its unique biological activities, particularly in the context of DNA methylation and potential therapeutic applications. This article explores the biological activity of 4'-thio-dC, including its synthesis, mechanism of action, and implications in cancer treatment.
Synthesis and Structural Characteristics
4'-Thio-2'-deoxycytidine can be synthesized as a phosphoramidite, which is compatible with solid-phase DNA synthesis. The incorporation of this thio-modified nucleoside into DNA sequences has been shown to influence various enzymatic activities, particularly those related to DNA methylation. The structural modification at the 4' position introduces a sulfur atom, which alters the electronic properties of the nucleoside and affects its interaction with enzymes involved in DNA processing.
The primary biological activity of 4'-thio-dC lies in its ability to inhibit DNA methyltransferases (DNMTs), specifically M. HhaI. Studies have demonstrated that when incorporated into synthetic oligonucleotides, 4'-thio-dC significantly inhibits methylation processes by these enzymes. The presence of the sulfur atom appears to disrupt the methyl transfer reaction after DNA binding but before the actual transfer occurs, leading to decreased enzymatic activity without significantly affecting DNA recognition or binding .
Table 1: Comparison of Biological Activities of 4'-Thio-2'-deoxycytidine and Related Compounds
| Compound | Methylation Inhibition | Cytotoxicity | Antiviral Activity |
|---|---|---|---|
| 4'-Thio-2'-deoxycytidine | High | Moderate | None reported |
| 5-Aza-4'-thio-2'-deoxycytidine | Very High | High | Some activity against tumors |
| 4'-Thiothymidine | Moderate | High | Active against HSV-1 |
Case Studies and Research Findings
- Inhibition of Methylation : A study published in Nucleic Acids Research indicated that oligonucleotides containing 4'-thio-dC inhibited the activity of M. HhaI by more than tenfold compared to unmodified DNA. The crystal structure analysis revealed that while base flipping occurred normally, the subsequent steps leading to methyl transfer were adversely affected .
- Cytotoxicity : Research has shown that 4'-thio-dC exhibits cytotoxic effects on various cancer cell lines, including L1210, H-Ep-2, and CCRF-CEM. This cytotoxicity is attributed to its role as a DNMT inhibitor, which can lead to demethylation and reactivation of tumor suppressor genes .
- Therapeutic Potential : The compound has been explored as a potential therapeutic agent for myelodysplastic syndromes and acute myeloid leukemia. In preclinical models, it demonstrated anti-tumor activity with a favorable safety profile compared to traditional DNMT inhibitors like decitabine .
Implications for Cancer Treatment
The ability of 4'-thio-dC to inhibit DNMTs makes it a promising candidate for epigenetic therapies aimed at reversing aberrant DNA methylation patterns commonly observed in cancer. Its incorporation into treatment regimens could enhance the efficacy of existing therapies by restoring normal gene expression profiles in tumor cells.
特性
CAS番号 |
134111-30-1 |
|---|---|
分子式 |
C9H13N3O3S |
分子量 |
243.29 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 |
InChIキー |
MOMUJZRKXYLWMH-SHYZEUOFSA-N |
SMILES |
C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |
異性体SMILES |
C1[C@@H]([C@H](S[C@H]1N2C=CC(=NC2=O)N)CO)O |
正規SMILES |
C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |
同義語 |
2'-deoxy-4'-thiocytidine 2-DTCD 4'-thio-2'-deoxycytidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















